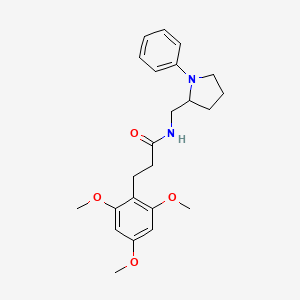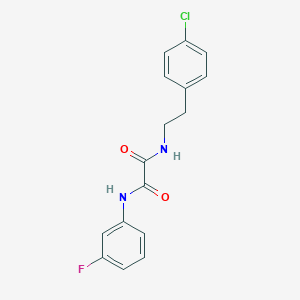
N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide” is a complex organic compound. It likely contains a phenethyl group, which is a seven-carbon chain consisting of a benzene ring and an ethyl group . This compound also seems to have chloro and fluoro substituents, which are common in many pharmaceuticals and could potentially affect the compound’s reactivity and polarity .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the amide group could make it susceptible to reactions such as hydrolysis. The chloro and fluoro substituents might also affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the chloro, fluoro, and amide groups .Aplicaciones Científicas De Investigación
Synthesis and Rearrangement
A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the potential for N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide derivatives in facilitating the synthesis of both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, providing a new formula for creating complex organic compounds (Mamedov et al., 2016).
Chemiluminescence Detection
The quenching of peroxyoxalate chemiluminescence by various analytes, including organosulphur compounds and substituted anilines, highlights the application of oxalamide derivatives in liquid chromatography detection systems. This method provides selective and sensitive detection capabilities for complex matrices without the need for sample pretreatment, demonstrating the potential for this compound in analytical chemistry (Zoonen et al., 1987).
Antipathogenic Activity
The study on thiourea derivatives, including 3-fluorophenyl compounds, for their antipathogenic activity against biofilms of Pseudomonas aeruginosa and Staphylococcus aureus, suggests potential applications for this compound derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Magnetic Properties
The synthesis and structural analysis of new rhenium(IV) compounds, including oxalamide derivatives, have contributed to understanding the magnetic behavior of such complexes. These findings may facilitate the development of materials with specific magnetic properties for technological applications (Chiozzone et al., 1999).
Fluorescent Probes
Fluorophores derived from oxalamide structures have been demonstrated to exhibit temperature-dependent emission spectra, making them suitable for nonintrusive temperature measurements in organic solvents. This application reveals the potential for this compound in the development of sensitive fluorescent probes for various scientific and industrial applications (Lou et al., 1997).
Anticancer Research
Amino acetate functionalized Schiff base organotin(IV) complexes, including oxalamide derivatives, have shown significant cytotoxic activity against various human tumor cell lines. These findings indicate the potential for this compound derivatives in anticancer drug development, offering new avenues for therapeutic intervention (Basu Baul et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c17-12-6-4-11(5-7-12)8-9-19-15(21)16(22)20-14-3-1-2-13(18)10-14/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAROTRGXJGVYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2719296.png)
![(E)-3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2719299.png)
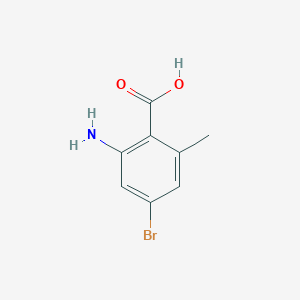
![N-(3-methylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2719302.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2719303.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-bromobenzamide](/img/structure/B2719304.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2719305.png)
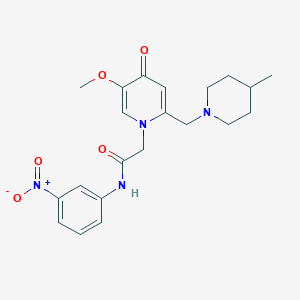
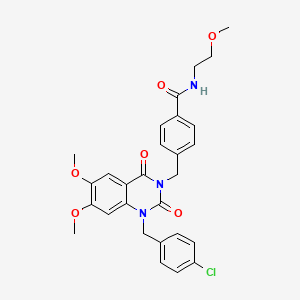
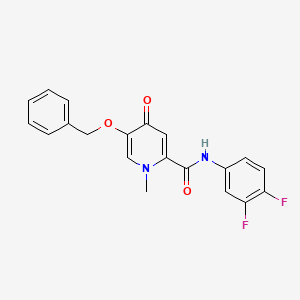

![6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2719317.png)
